molecular formula C39H66ClN5O8 B560668 MMAF Hydrochloride

MMAF Hydrochloride

货号: B560668
分子量: 768.4 g/mol
InChI 键: BUPKFQQDMNUXOY-KMYLZLQDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Stability and Degradation

MMAF·HCl exhibits stability in physiological conditions but undergoes lysosomal cleavage in target cells:

Table 2: Stability and Metabolic Pathways

PropertyFindings
Plasma Stability Stable in rat/human plasma (90% intact after 24 hours)
Metabolites Cysteine-MC-MMAF adduct (via lysosomal degradation)
Enzymatic Pathways Minimal phase 1 oxidation; no glucuronidation or glutathione conjugation
Half-life (Rat) 2.1 hours (intravenous)
  • Degradation Mechanism :
    Lysosomal proteases cleave ADCs, releasing cysteine-L4-MMAF (Cys L4 MMAF\text{Cys L4 MMAF})—a cell-impermeable metabolite .

Analytical Characterization

MMAF·HCl is analyzed via LC-MS/MS and HPLC:

Table 3: LC-MS/MS Parameters for MMAF Detection

ParameterValue
Ionization Mode ESI+
Quantitative Ion m/z 732.5 → 700.5 (loss of CH3_3OH)
Qualitative Ion m/z 732.5 → 520.3
LLOQ 3.02 ng/mL
  • Chromatographic Purity :
    Reverse-phase HPLC (C18 column) with UV detection at 220 nm confirms >99% purity .

Mechanistic Insights

  • Tubulin Inhibition : MMAF·HCl blocks tubulin polymerization (KdK_d: 8.4 nM), inducing G2/M cell-cycle arrest .

  • Linker Impact : Non-cleavable MC linkers improve ADC therapeutic indices by reducing systemic toxicity .

科学研究应用

Scientific Research Applications

  • Antibody-Drug Conjugates (ADCs)
    • MMAF is frequently employed as a payload in ADCs due to its potent antitumor activity. The conjugation of MMAF with antibodies enables the selective targeting of cancer cells while minimizing systemic toxicity.
    • Case Study: HER-3 Targeting ADC
      • The EV20-sss-vc/MMAF ADC demonstrated significant antitumor activity in liver cancer models. In vivo studies showed that treated mice had smaller tumor volumes and increased survival rates compared to control groups .
  • pHLIP-MMAF Conjugates
    • The pH(low) insertion peptide (pHLIP) has been utilized to enhance the delivery of MMAF to acidic tumor microenvironments. Studies indicated that pHLIP-MMAF conjugates effectively inhibited proliferation in cervical cancer cell lines and exhibited significant therapeutic efficacy in mouse models without overt toxicities .
    • Therapeutic Efficacy Evaluation
      • Various pHLIP variants conjugated with MMAF were tested, revealing different cytotoxicity profiles and reinforcing the potential of this targeted delivery system for cancer treatment .
  • Dual Payload ADCs
    • Recent research has explored the dual conjugation of MMAF with other cytotoxic agents (e.g., monomethyl auristatin E). This approach aims to combat drug resistance and enhance therapeutic efficacy against heterogeneous tumors. The findings indicated that dual-drug ADCs could outperform single-drug formulations in preclinical models .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of MMAF is crucial for optimizing its use in clinical settings:

  • A study identified seven metabolites of MMAF in liver microsomes, with demethylation being the primary metabolic pathway .
  • The pharmacokinetic profile showed high clearance rates and low bioavailability, necessitating careful consideration in dosing regimens for effective therapeutic outcomes.

Comparative Efficacy Data

The following table summarizes key findings from various studies on the efficacy of MMAF hydrochloride in different cancer models:

Study ReferenceType of ConjugateCancer TypeIC50 (nM)Observations
EV20-sss-vc/MMAFLiver Cancer25-70Significant tumor volume reduction and improved survival
pHLIP-MMAFCervicalN/AEffective inhibition of cell proliferation; low toxicity
Dual Payload ADCBreast CancerN/AEnhanced efficacy against drug-resistant tumors

生物活性

Monomethyl auristatin F (MMAF) hydrochloride is a potent antitumor agent primarily recognized for its ability to inhibit tubulin polymerization, thus disrupting normal cell division. This compound has gained attention in the field of cancer therapy, particularly as a payload in antibody-drug conjugates (ADCs). This article delves into the biological activity of MMAF hydrochloride, presenting detailed research findings, case studies, and data tables.

This compound is a synthetic derivative of dolastatin 10, a marine peptide known for its antitumor properties. The chemical structure and properties are summarized in the table below:

PropertyValue
Common NameThis compound
CAS Number1415246-68-2
Molecular FormulaC39H66ClN5O8
Molecular Weight768.423 g/mol
DensityNot Available
Melting PointNot Available
LogP5.016
PSA166.610

MMAF exerts its biological effects through the following mechanisms:

  • Tubulin Inhibition : MMAF binds to tubulin, preventing its polymerization into microtubules, which is crucial for mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells.
  • Cytotoxicity : The compound demonstrates significant cytotoxicity against various cancer cell lines, with IC50 values indicating its potency.

Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated across several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (nM)
H3396105
Karpas 299119
Caki-1200
786-O257

These values indicate that MMAF is particularly effective against H3396 and Karpas 299 cell lines, which are relevant in hematological malignancies.

In Vivo Studies

In vivo studies have demonstrated the efficacy and tolerability of this compound:

  • Maximum Tolerated Dose (MTD) : In mouse models, the MTD for MMAF was found to be greater than 16 mg/kg, significantly higher than its predecessor, MMAE (1 mg/kg) .
  • Tumor Growth Inhibition : Animal studies involving subcutaneous Karpas 299 tumors showed that administration of MMAF significantly reduced tumor size and improved survival rates compared to control groups .

Case Studies and Clinical Research

MMAF has been incorporated into various ADCs, enhancing their therapeutic index while minimizing systemic toxicity. Notable findings include:

  • Enhanced Selectivity : The use of humanized Fab fragments alongside MMAF ADCs has been shown to reduce off-target toxicity without compromising antitumor efficacy .
  • Clinical Trials : Preliminary clinical trials have indicated promising results for MMAF-containing ADCs in treating lymphomas and solid tumors, with ongoing research focusing on optimizing dosing regimens and delivery methods .

属性

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPKFQQDMNUXOY-KMYLZLQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66ClN5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。